molecular formula C17H25N5O2S B5565722 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5565722
M. Wt: 363.5 g/mol
InChI Key: ZWFMPFPPTWLUJS-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C17H25N5O2S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one is 363.17289623 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ene Synthesis of Bicyclic Compounds

Research has shown that bicyclic compounds, which may share structural similarities with the specified chemical, can be synthesized through ene reactions involving specific triazole derivatives. These processes highlight the potential for creating complex bicyclic structures, useful in various fields of chemistry and pharmacology due to their unique chemical properties (Martinez et al., 2002).

Organocatalysis in Polymerization

Compounds containing diazabicyclo structures have been identified as effective organocatalysts for the ring-opening polymerization of cyclic esters. This research suggests potential applications in creating biodegradable polymers, highlighting the environmental and industrial significance of these compounds (Lohmeijer et al., 2006).

Antitumor Activity

The synthesis and chemistry of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share a resemblance in molecular complexity with the queried compound, have demonstrated curative activities against certain leukemias. This indicates the potential of such compounds in developing novel antitumor agents (Stevens et al., 1984).

Structural and Conformational Studies

Investigations into the structure and conformation of diazabicyclanones and diazabicyclanols have provided insights into their chemical behavior and potential applications. Such studies are crucial for understanding the reactivity and stability of these compounds, informing their use in medicinal chemistry (Gálvez et al., 1985).

Imaging of α7-nicotinic Acetylcholine Receptors

Derivatives of diazabicyclo compounds have been synthesized for positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors, demonstrating the potential of these structures in neuroimaging and the study of neurological diseases (Gao et al., 2013).

properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c1-12(2)6-7-22-14-5-4-13(16(22)24)8-21(9-14)15(23)10-25-17-19-18-11-20(17)3/h6,11,13-14H,4-5,7-10H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFMPFPPTWLUJS-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CSC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CSC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.